N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and 4-ethylbenzaldehyde. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxyphenethylamine with 4-ethylbenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an appropriate catalyst to form the quinazolinone core.
Acetylation: The final step involves the acetylation of the quinazolinone intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups attached to the aromatic rings, enhancing their chemical and biological properties.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a similar structural motif used in supramolecular chemistry.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another compound with a quinazolinone core.
Ethyl acetoacetate: A simpler compound often used in organic synthesis.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H29N3O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C28H29N3O5/c1-4-19-9-12-21(13-10-19)31-27(33)22-7-5-6-8-23(22)30(28(31)34)18-26(32)29-16-15-20-11-14-24(35-2)25(17-20)36-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,29,32) |
InChI Key |
IUGVUDFUUSCNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.